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Compound of Interest

Compound Name: Olaparib-d4

Cat. No.: B10778731 Get Quote

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for

treating certain types of cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate

measurement of Olaparib concentrations in plasma and tissues is vital for pharmacokinetic

studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry

(LC-MS/MS) is the preferred method for this quantification due to its high sensitivity and

specificity.[3][4]

In LC-MS/MS-based quantification, stable isotope-labeled internal standards (SIL-IS), such as

Olaparib-d4 or Olaparib-d8, are employed. These standards are chemically identical to the

analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer.

Using a SIL-IS corrects for variations in sample preparation, chromatography, and ion source

efficiency, thereby improving the accuracy and precision of the analysis.[5]

Mass Spectrometry and Fragmentation of Olaparib-
d4
Analysis is typically performed using a triple quadrupole mass spectrometer operating in

positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Precursor Ion
The Olaparib molecule has a monoisotopic mass of approximately 434.46 g/mol . In positive

ESI mode, it is protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of
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approximately 435.4. For Olaparib-d4, the mass is increased by four deuterium atoms,

resulting in an expected protonated precursor ion [M+H]⁺ at m/z 439.4.

Fragmentation Pattern and Product Ions
The fragmentation of Olaparib has been well-characterized. The collision-induced dissociation

(CID) of the Olaparib precursor ion (m/z 435) primarily yields two significant product ions. By

applying this known fragmentation pathway to Olaparib-d4, we can predict its product ions.

The most common deuterated internal standard found in literature is Olaparib-d8, where the

eight hydrogens on the piperazine ring are substituted. Assuming the four deuterium atoms in

Olaparib-d4 are also located on the piperazine ring, the fragmentation is as follows:

Pathway 1: Loss of the Cyclopropyl(piperazin-1-yl)methanone Moiety. This pathway involves

the cleavage of the amide bond connecting the piperazine ring to the fluorobenzyl group. For

unlabeled Olaparib, this results in a neutral loss of 153 Da and produces a characteristic

product ion at m/z 281.1. Since the deuterium labels are on the piperazine moiety which is

part of the neutral loss fragment, this product ion remains unchanged for Olaparib-d4. The

transition is m/z 439.4 → m/z 281.1.

Pathway 2: Loss of the Cyclopropane Carbonyl Moiety. This fragmentation involves the loss

of the cyclopropylcarbonyl group from the piperazine ring. For unlabeled Olaparib, this

corresponds to a neutral loss of 68 Da, yielding the major product ion at m/z 367. In

Olaparib-d4, the piperazine ring (and its deuterium labels) is retained in the product ion.

Therefore, the resulting fragment is 4 Da heavier. The transition is m/z 439.4 → m/z 371.4.

The following diagram illustrates the proposed fragmentation of Olaparib-d4.
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Precursor Ion

Product Ions

Olaparib-d4 [M+H]⁺
m/z 439.4

Fragment 1
m/z 371.4

  Neutral Loss
  -C₄H₄O (-68 Da)

Fragment 2
m/z 281.1

  Neutral Loss
  -C₉H₁₀D₄N₂O (-157 Da)  
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Proposed fragmentation of Olaparib-d4.

Summary of Mass Transitions
The key quantitative data for the analysis of Olaparib and its deuterated internal standard are

summarized below.
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Compound Precursor Ion (m/z) Product Ion (m/z) Notes

Olaparib 435.4 367.0
Primary transition for

quantification.

Olaparib 435.4 281.1
Confirmatory

transition.

Olaparib-d4 439.4 371.4
Proposed primary

transition.

Olaparib-d4 439.4 281.1

Proposed

confirmatory

transition.

Olaparib-d8 443.2 375.0
Reference transition

from literature.

Olaparib-d8 443.2 281.1
Reference transition

from literature.

Experimental Protocol for LC-MS/MS Analysis
The following is a representative protocol synthesized from validated methods for Olaparib

quantification, which can be adapted for Olaparib-d4.

Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid method for extracting Olaparib from plasma samples.

To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard

working solution (Olaparib-d4 in a suitable solvent).

Add 200 µL of a precipitant, such as acetonitrile, and vortex for 10 minutes to precipitate

plasma proteins.

Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 15 minutes.

Transfer the supernatant to a clean vial or 96-well plate.
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Dilute the supernatant with an aqueous mobile phase or injection solvent as needed before

injecting it into the LC-MS/MS system.

Chromatographic Conditions
Chromatographic separation is typically achieved using a reversed-phase C18 column.

Parameter Value

LC System UHPLC or HPLC system

Column
Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7

µm)

Mobile Phase A
10 mM Ammonium Formate and 0.1% Formic

Acid in Water

Mobile Phase B Acetonitrile

Flow Rate 0.4 mL/min

Injection Volume 5 - 20 µL

Gradient
Start at 5-20% B, increase linearly to 95-100%

B, hold, then re-equilibrate.

Column Temperature 40 °C

Mass Spectrometer Settings
A triple quadrupole mass spectrometer is used for MRM analysis.
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Parameter Value

Mass Spectrometer Triple Quadrupole Mass Spectrometer

Ionization Source Electrospray Ionization (ESI), Positive Mode

Capillary Voltage 4.0 - 5.5 kV

Source Temperature 550 °C

MRM Transitions See Table in Section 2.3

Collision Gas Nitrogen or Argon

Cone Voltage 30 V

Workflow and Biological Context Diagrams
Bioanalytical Workflow
The diagram below outlines the typical workflow for the quantitative analysis of Olaparib in

biological samples using an internal standard.

Sample Preparation Instrumental Analysis Data Processing

Plasma Sample Spike with
Olaparib-d4 IS

Protein
Precipitation Centrifugation Collect

Supernatant UHPLC Separation MS/MS Detection
(MRM) Peak Integration Calculate Area Ratios

(Analyte/IS)
Calibration Curve

Regression Quantify Concentration

Click to download full resolution via product page

Bioanalytical workflow for Olaparib.

Olaparib's Mechanism of Action: PARP Inhibition
Olaparib's therapeutic effect is based on the concept of synthetic lethality. It is particularly

effective in cancers with mutations in the BRCA1 or BRCA2 genes, which are critical for

homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.

PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs).
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Olaparib inhibits PARP, leading to the accumulation of unrepaired SSBs.

During DNA replication, these SSBs are converted into more lethal DSBs.

In normal cells, these DSBs can be repaired by the HR pathway.

In cancer cells with BRCA mutations, the HR pathway is deficient. The accumulation of DSBs

cannot be repaired, leading to genomic instability and cell death.

The following diagram illustrates this signaling pathway.
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Olaparib's synthetic lethality mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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